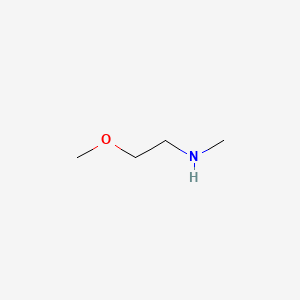

2-Methoxy-N-methylethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO/c1-5-3-4-6-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHBEDRJXKOYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306474 | |

| Record name | N-(2-Methoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38256-93-8 | |

| Record name | N-(2-Methoxyethyl)methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-Methoxyethyl)-methylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Methoxy-N-methylethanamine chemical properties and structure

An In-depth Technical Guide to 2-Methoxy-N-methylethanamine: Properties, Synthesis, and Applications

Introduction

This compound, with CAS number 38256-93-8, is a versatile bifunctional organic compound featuring both an ether and a secondary amine group.[1][2] This unique structural arrangement makes it a valuable building block in various chemical syntheses.[1] Its utility is particularly pronounced in the pharmaceutical industry, where it serves as a key intermediate in the creation of complex active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the chemical and physical properties, established synthesis protocols, key applications, and safety considerations for this compound, tailored for researchers and professionals in drug development and organic synthesis.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound is fundamental to its reactivity and utility. The presence of a secondary amine provides a site for nucleophilic reactions and salt formation, while the ether linkage contributes to its solubility characteristics and can influence intermolecular interactions.

Molecular Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C4H11NO | [3][4][5][6] |

| Molecular Weight | 89.14 g/mol | [3][5][6] |

| CAS Number | 38256-93-8 | [3][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Pungent | [3] |

| Boiling Point | 96 °C | [3] |

| Density | 0.83 g/cm³ | [3] |

| Flash Point | 1 °C | [3] |

| Vapor Pressure | 113 mmHg at 25°C | [3] |

| Solubility | Soluble in water and common organic solvents | [3] |

| Refractive Index | n20/D 1.401 | [3] |

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen environments in the molecule. Key shifts are observed for the N-methyl, O-methyl, and the two methylene (CH₂) groups, as well as the N-H proton.[5]

-

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by showing distinct signals for each of the four unique carbon atoms in the structure.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-N stretching, C-O-C stretching of the ether, and C-H stretching of the alkyl groups.[6]

-

Mass Spectrometry: Mass spectral analysis can be used to confirm the molecular weight of the compound.[6]

Synthesis Methodologies

The synthesis of this compound can be achieved through several routes. The choice of a particular method often depends on the availability of starting materials, desired scale, and purity requirements.

Common Synthetic Approaches

-

Nucleophilic Substitution: A prevalent method involves the reaction of methylamine with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane.[2] This is a classic SN2 reaction where the amine acts as the nucleophile. The use of a base may be required to neutralize the hydrohalic acid formed as a byproduct.

-

Reductive Amination: An alternative strategy is the reductive amination of methoxyacetaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of an imine, which is then reduced in situ to the desired secondary amine using a reducing agent like sodium borohydride or sodium cyanoborohydride. A similar approach has been described for related compounds.[7]

Illustrative Synthesis Workflow: Nucleophilic Substitution

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Detailed Experimental Protocol: Synthesis from Methylamine and 1-Bromo-2-methoxyethane

This protocol is based on the principles of nucleophilic amine alkylation.[2]

Materials:

-

Methylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

-

1-Bromo-2-methoxyethane

-

Potassium carbonate (or another suitable base)

-

Anhydrous solvent (e.g., acetonitrile or DMF)

-

Standard laboratory glassware for reflux and work-up

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methylamine and potassium carbonate in the anhydrous solvent.

-

Slowly add 1-bromo-2-methoxyethane to the stirred solution at room temperature. The addition is often done dropwise to control any exothermic reaction.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or GC). The causality here is that heating provides the necessary activation energy for the SN2 reaction to proceed at a reasonable rate.

-

Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. The choice of distillation as a purification method is based on the liquid nature and volatility of the product.

Key Reactions and Applications

The dual functionality of this compound makes it a versatile reagent in organic synthesis.[1]

-

N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce a wide range of substituents.

-

Use as a Ligand: The nitrogen and oxygen atoms can act as chelating ligands for various metal ions.

-

Pharmaceutical Synthesis: It is a key building block for more complex molecules with potential biological activity.[1] Its incorporation into a drug candidate can influence properties such as solubility, lipophilicity, and metabolic stability.

-

Organic Synthesis Intermediate: It serves as a precursor in multi-step syntheses of various organic compounds.[1][3]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Summary

| Hazard Class | GHS Classification | Precautionary Statements | Source |

| Flammability | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapor | [4][6] |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [4] |

| Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage | [6] |

| Respiratory Irritation | - | R37/38: Irritating to respiratory system and skin | [3] |

Safe Handling and Storage

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8] Use explosion-proof electrical equipment.[4]

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection (safety goggles and face shield).[3][4]

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools.[4] Avoid contact with skin, eyes, and respiratory tract.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][9] Store locked up.[4]

First Aid Measures

-

Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Consult a physician.[4][9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4][9]

References

-

This compound - ChemBK. (2024, April 9). Retrieved January 5, 2026, from [Link]

-

Safety Data Sheet - Angene Chemical. (2024, November 1). Retrieved January 5, 2026, from [Link]

-

2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate - NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 2). Retrieved January 5, 2026, from [Link]

-

(2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem. (n.d.). Retrieved January 5, 2026, from [Link]

-

Ethanamine, 2-methoxy-N-(2-methoxyethyl)-N-methyl- - NIST WebBook. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 38256-93-8 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. angenechemical.com [angenechemical.com]

- 5. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum [chemicalbook.com]

- 6. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9 | Benchchem [benchchem.com]

- 8. file.leyan.com [file.leyan.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Methoxy-N-methylethanamine (CAS Number: 38256-93-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deeper understanding of a chemical entity—beyond its mere specifications—is paramount to innovation. This guide is crafted to provide not just the what, but the why and the how of 2-Methoxy-N-methylethanamine. It is intended to be a living document, fostering a comprehensive understanding of this versatile building block for professionals engaged in the intricate dance of molecular design and synthesis. We will delve into its fundamental properties, explore its synthesis with a critical eye on the underlying chemistry, and illuminate its role as a valuable intermediate in the development of novel therapeutics. The protocols and data presented herein are curated to be self-validating, encouraging a rigorous and insightful application of this compound in your research endeavors.

Section 1: Core Molecular Profile

This compound, with the CAS number 38256-93-8, is a bifunctional organic molecule featuring both a secondary amine and an ether moiety.[1] This unique combination of functional groups within a compact structure renders it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications.[2][3] Its utility stems from the distinct reactivity of the nucleophilic nitrogen atom and the chemical stability of the methoxyethyl group.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is the bedrock of successful experimental design. The properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C4H11NO | PubChem[4] |

| Molecular Weight | 89.14 g/mol | PubChem[4] |

| Appearance | Colorless to light yellow liquid | ChemBK[5] |

| Boiling Point | 96 °C | ChemBK[5] |

| Density | 0.83 g/cm³ | ChemBK[5] |

| Flash Point | 1 °C | ChemBK[5] |

| Refractive Index (n20/D) | 1.401 | ChemBK[5] |

| pKa | 9.52 ± 0.10 (Predicted) | ChemBK[5] |

| Solubility | Soluble in water and common organic solvents | ChemBK[5] |

Structural and Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear fingerprint of the molecule's hydrogen environments.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.49 | t | 2H | -O-CH₂- |

| 3.36 | s | 3H | -O-CH₃ |

| 2.74 | t | 2H | -N-CH₂- |

| 2.44 | s | 3H | -N-CH₃ |

| 2.22 | br s | 1H | -NH- |

Data sourced from ChemicalBook.[6]

Interpretation: The triplet at 3.49 ppm corresponds to the methylene group adjacent to the oxygen atom, split by the neighboring methylene group. The sharp singlet at 3.36 ppm is characteristic of the methoxy group's protons. The triplet at 2.74 ppm represents the methylene group attached to the nitrogen, also split by its adjacent methylene group. The singlet at 2.44 ppm is assigned to the N-methyl group. The broad singlet at 2.22 ppm is indicative of the amine proton, with its broadness due to quadruple relaxation and potential hydrogen exchange.

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Proposed Fragment |

| 89 | 7.5% | [M]⁺ (Molecular Ion) |

| 44 | 100% | [CH₂=N⁺H-CH₃] |

| 59 | 3.7% | [CH₃-O-CH₂-CH₂]⁺ |

| 42 | 5.8% | [C₂H₄N]⁺ |

| 45 | 6.3% | [CH₃-O-CH₂]⁺ |

Data sourced from ChemicalBook.[6]

Interpretation: The molecular ion peak is observed at m/z 89, confirming the molecular weight. The base peak at m/z 44 is characteristic of the alpha-cleavage of the C-C bond adjacent to the nitrogen atom, a common fragmentation pathway for amines, resulting in a stable iminium cation. The peak at m/z 59 arises from the cleavage of the C-N bond, while the peak at m/z 45 is due to the further fragmentation of the methoxyethyl moiety.

Section 2: Synthesis and Handling

Synthetic Routes

The synthesis of this compound can be achieved through several established methods. A prevalent approach involves the nucleophilic substitution of a 2-methoxyethyl halide with methylamine. This method is rooted in the fundamental principles of amine alkylation.[1]

An alternative and industrially scalable method starts from more readily available precursors, such as the reaction of methylamine with a 2-methoxyethanol derivative.[1]

This workflow outlines a general, yet robust, procedure for the synthesis of this compound.

Caption: A generalized workflow for the synthesis of this compound.

Causality Behind Experimental Choices:

-

Excess Methylamine/Base: The use of excess methylamine or a non-nucleophilic base is crucial to neutralize the hydrohalic acid byproduct formed during the substitution reaction. This prevents the protonation of the methylamine nucleophile, which would otherwise render it unreactive.

-

Solvent Selection: The choice of solvent depends on the specific reagents and conditions but is typically a polar aprotic solvent to facilitate the SN2 reaction.

-

Purification by Distillation: Due to its relatively low boiling point, distillation is an effective method for purifying the final product from non-volatile impurities and excess starting materials.

Safety and Handling

This compound is a flammable, corrosive, and irritating substance.[4] Proper handling and storage are imperative for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition. Keep the container tightly closed.

-

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Section 3: Applications in Research and Drug Development

The true value of a chemical intermediate is realized in its application. This compound serves as a versatile building block in the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical industry.[2][3] Its secondary amine provides a reactive handle for the introduction of this moiety into a target molecule, while the methoxyethyl group can influence physicochemical properties such as solubility and lipophilicity.

Role as a Nucleophile in Synthesis

The lone pair of electrons on the nitrogen atom makes this compound a potent nucleophile. This reactivity is harnessed in various synthetic transformations.

This compound readily reacts with acyl halides, anhydrides, and esters to form amides. This reaction is fundamental in the construction of amide-containing bioactive molecules.

Caption: General scheme for nucleophilic acyl substitution.

Utility in Medicinal Chemistry

While specific examples of marketed drugs containing the this compound fragment are not prominently disclosed in publicly available literature, its structural motifs are present in various classes of compounds explored in drug discovery. The phenoxyethylamine scaffold, a related structure, is a well-established pharmacophore in beta-blockers.[3] The incorporation of the methoxyethylmethylamine moiety can be a strategic design element to modulate pharmacokinetic and pharmacodynamic properties.

Section 4: Conclusion

This compound is a chemical intermediate of significant utility, characterized by its dual functionality and predictable reactivity. This guide has provided a comprehensive overview of its physicochemical properties, spectroscopic signature, synthetic methodologies, and applications. For the research scientist and drug development professional, a thorough grasp of these core principles is not merely academic but a practical necessity for the efficient and innovative development of new chemical entities. It is our hope that this guide serves as a valuable resource in your endeavors, fostering a deeper understanding and more creative application of this versatile molecule.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 1). N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate. Retrieved from [Link]

-

ChemBK. (2024, April 9). 2-(2-Methoxyphenyl)-N-methylethanamine. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methoxyethyl)(methyl)amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. Retrieved from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, 2-methoxy-N-(2-methoxyethyl)-N-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). The MS and MS 2 spectra (a, b) and proposed fragmentation pathway (c).... Retrieved from [Link]

-

SpectraBase. (n.d.). Ethanamine, 2-methoxy-N-(2-methoxyethyl)-N-methyl-. Retrieved from [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

Sources

- 1. This compound | 38256-93-8 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9 | Benchchem [benchchem.com]

- 4. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum [chemicalbook.com]

Physical and chemical properties of 2-Methoxy-N-methylethanamine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and handling of 2-Methoxy-N-methylethanamine (CAS No. 38256-93-8). As a bifunctional molecule incorporating both a secondary amine and an ether moiety, this compound serves as a versatile building block in organic synthesis. Its unique structural characteristics make it a valuable intermediate for researchers and drug development professionals exploring the synthesis of complex molecular architectures. This document consolidates key technical data, outlines detailed experimental protocols, and discusses the scientific principles underlying its reactivity and application, ensuring a thorough resource for laboratory and development settings.

Introduction and Molecular Overview

This compound, with the IUPAC name this compound, is a clear, colorless to light yellow liquid.[1] Its structure features a secondary amine, which provides a nucleophilic center and a site for hydrogen bonding, and an ether linkage, which influences its solubility and conformational properties.[2] This dual functionality makes it an adaptable reagent in a variety of chemical transformations, including nucleophilic substitution and amination reactions.[1][2]

This guide will systematically detail the compound's properties, providing the foundational knowledge necessary for its effective and safe utilization in research and development, particularly within the pharmaceutical and fine chemical sectors.

Physicochemical and Spectroscopic Properties

The accurate characterization of a chemical intermediate is paramount for its successful application in multi-step syntheses. The physical and spectroscopic properties of this compound are summarized below.

Physical Properties

The physical properties of this compound determine its behavior under various laboratory conditions and are crucial for process design, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 38256-93-8 | [3] |

| Molecular Formula | C₄H₁₁NO | [3] |

| Molecular Weight | 89.14 g/mol | [3] |

| Appearance | Colorless to light yellow clear liquid | [4] |

| Boiling Point | 96 °C | [4] |

| Density | 0.83 g/cm³ (at 25 °C) | [5] |

| Refractive Index (n²⁰/D) | 1.401 | [4] |

| Flash Point | 1 °C | [4] |

| pKa (Predicted) | 9.52 ± 0.10 | [4] |

| Solubility | Soluble in water and common organic solvents | [4] |

Spectroscopic Profile

Spectroscopic data provides the definitive structural fingerprint of the molecule.

The ¹H NMR spectrum provides detailed information about the electronic environment of the protons in the molecule. The spectrum of this compound in CDCl₃ shows distinct signals corresponding to the four unique proton environments.[6]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm):

-

3.49 (t, 2H): Triplet corresponding to the two protons on the carbon adjacent to the ether oxygen (-CH₂-O).

-

3.36 (s, 3H): Singlet from the three protons of the methoxy group (O-CH₃).

-

2.74 (t, 2H): Triplet for the two protons on the carbon adjacent to the nitrogen (-N-CH₂-).

-

2.44 (s, 3H): Singlet from the three protons of the N-methyl group (N-CH₃).

-

~2.22 (s, 1H): Broad singlet corresponding to the amine proton (N-H).[6]

-

The ¹³C NMR spectrum reveals the four distinct carbon environments within the molecule.

-

Predicted ¹³C NMR δ (ppm):

-

~72 ppm: Carbon adjacent to the ether oxygen (CH₂-O).

-

~59 ppm: Methoxy carbon (O-CH₃).

-

~51 ppm: Carbon adjacent to the nitrogen (N-CH₂).

-

~36 ppm: N-methyl carbon (N-CH₃).

-

The IR spectrum highlights the key functional groups present. For this compound, the following characteristic absorption bands are expected:[7]

-

~3300-3400 cm⁻¹ (broad): N-H stretching vibration of the secondary amine. The broadness is due to hydrogen bonding.[7]

-

2950-2800 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

-

~1100 cm⁻¹ (strong): C-O-C stretching vibration characteristic of the ether linkage.

Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The molecular ion peak ([M]⁺) would appear at m/z = 89. Key fragmentation pathways for aliphatic amines involve α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which is a dominant process.[3][8]

-

Expected Key Fragments (m/z):

-

89 ([M]⁺): Molecular ion.

-

58: Loss of a methoxy group (•OCH₃).

-

44 ([CH₂=NHCH₃]⁺): α-cleavage with loss of a methoxyethyl radical (•CH₂OCH₃). This is often a base peak for secondary amines.[8]

-

Synthesis and Manufacturing

The synthesis of this compound is most commonly achieved via nucleophilic substitution, a cornerstone reaction in organic chemistry.

Synthetic Pathway: N-Alkylation

The primary synthetic route involves the N-alkylation of methylamine with a suitable 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane or 1-chloro-2-methoxyethane. This reaction is a classic example of an Sₙ2 mechanism.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Illustrative)

This protocol describes a representative procedure for the synthesis of this compound.

-

Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of methylamine (2.0 equivalents) in a suitable polar aprotic solvent such as acetonitrile or THF.

-

Addition of Base (Optional but Recommended): Add a mild inorganic base such as potassium carbonate (1.5 equivalents). The base serves to neutralize the hydrohalic acid (HX) byproduct, preventing the protonation of the starting methylamine, which would render it non-nucleophilic. Using an excess of the methylamine reactant can also serve this purpose, but may complicate purification.

-

Addition of Electrophile: Charge the dropping funnel with 1-bromo-2-methoxyethane (1.0 equivalent). Add the alkyl halide dropwise to the stirred methylamine solution at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain a gentle reflux.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C, depending on the solvent) and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic salts (e.g., K₂CO₃ and KBr).

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The resulting crude product can be purified by fractional distillation under atmospheric pressure to yield pure this compound (b.p. 96 °C).

-

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its secondary amine functional group.

Reactivity Profile

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes the molecule a competent nucleophile. It readily participates in reactions with a wide range of electrophiles.

-

Basicity: As a secondary amine, it is a moderate base (predicted pKa of conjugate acid ≈ 9.52) and will react with acids to form ammonium salts.[4]

-

Acylation: It can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to form the corresponding amide.

-

Further Alkylation: As a secondary amine, it can undergo further alkylation to form a tertiary amine and subsequently a quaternary ammonium salt. This potential for over-alkylation is a key consideration in its synthesis and subsequent use.

Sources

- 1. US20090177008A1 - Novel process for synthesis of itopride and its novel intermediate n-(4-hydroxybenzyl)- 3,4-dimethoxybenzamide - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. 38256-93-8((2-methoxyethyl)(methyl)amine) | Kuujia.com [kuujia.com]

- 6. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR spectrum [chemicalbook.com]

- 7. infrared spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N-methylethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

2-Methoxy-N-methylethanamine molecular weight and formula

An In-Depth Technical Guide to 2-Methoxy-N-methylethanamine

Authored by: A Senior Application Scientist

Introduction

This compound, a secondary amine featuring a methoxyethyl group, is a versatile and valuable building block in modern organic synthesis. Its dual functionality, combining the nucleophilic nature of an amine with the chemical stability and solubility characteristics conferred by the ether linkage, makes it a strategic component in the construction of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Section 1: Core Molecular and Physicochemical Properties

This compound is a clear, colorless to light yellow liquid with a characteristic pungent odor.[1] Its fundamental molecular attributes form the basis of its reactivity and physical behavior.

Molecular Formula: C₄H₁₁NO[1][2][3][4]

Molecular Weight: 89.14 g/mol [1][3] (also cited as 89.1362 g/mol [2])

Identification and Nomenclature

-

IUPAC Name: this compound[3]

-

Common Synonyms: (2-methoxyethyl)(methyl)amine, N-(2-Methoxyethyl)methylamine, methyl(2-methoxyethyl)amine, N-methyl-2-methoxyethanamine[3][6]

Physicochemical Data Summary

The following table summarizes the key physical and chemical properties of this compound, which are critical for its application in experimental design.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow/orange liquid | [1] |

| Boiling Point | 96 °C | [1] |

| Density | 0.820 - 0.83 g/mL (at 25 °C) | [1] |

| Flash Point | 1 °C | [1] |

| Refractive Index | n20/D 1.401 | [1] |

| Solubility | Soluble in water and common organic solvents | [1] |

| Vapor Pressure | 113 mmHg at 25°C | [1] |

Section 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is a fundamental process in organic chemistry, typically involving nucleophilic substitution. A prevalent and illustrative method is the reaction of a primary amine with a suitable 2-methoxyethylating agent.

Synthetic Pathway: Nucleophilic Alkylation

A foundational approach involves the nucleophilic substitution of a leaving group on a 2-methoxyethyl precursor by methylamine.[7] This reaction leverages the high nucleophilicity of the primary amine to displace a halide, such as bromide, from a molecule like 1-bromo-2-methoxyethane.

The causality behind this choice of reactants is clear: methylamine serves as the nitrogen source for the secondary amine, while 1-bromo-2-methoxyethane provides the methoxyethyl moiety. A base, such as potassium carbonate or an excess of methylamine, is typically employed to neutralize the hydrobromic acid byproduct, driving the reaction to completion.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of a typical synthesis protocol for this compound.

Caption: Synthesis Workflow for this compound.

Section 3: Applications in Research and Drug Development

The structural features of this compound make it a highly valuable intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[6]

Role as a Versatile Building Block

The presence of both an ether linkage and a reactive secondary amine group allows for its incorporation into a wide range of molecular scaffolds.[6] The secondary amine can act as a nucleophile in various reactions, including:

-

Alkylation and Arylation: To form tertiary amines.

-

Acylation: To form amides.

-

Reductive Amination: To introduce the N-methyl-2-methoxyethyl group into a molecule.

The methoxyethyl moiety often improves the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.

Significance in Medicinal Chemistry

The phenoxyethylamine motif, of which this compound is a related structural component, is a key feature in numerous biologically active compounds.[8] For example, this structural unit is found in various therapeutic agents, and its derivatives are of significant interest to researchers for developing new molecules with potential biological activities.[8] Researchers utilize this compound to explore new synthetic pathways and develop innovative chemical products, contributing to advancements in medicinal chemistry and materials science.[6]

Section 4: Experimental Protocol: N-Alkylation using this compound

This protocol provides a representative example of how this compound can be used as a nucleophile in an N-alkylation reaction. This system is self-validating through standard analytical techniques (TLC, NMR) to monitor reaction completion and product purity.

Objective: To synthesize N-benzyl-2-methoxy-N-methylethanamine from benzyl bromide and this compound.

Materials:

-

This compound (1.0 eq)

-

Benzyl bromide (1.0 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate (for extraction)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, and standard glassware.

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (1.5 eq) and anhydrous acetonitrile.

-

Addition of Amine: Add this compound (1.0 eq) to the stirred suspension.

-

Addition of Electrophile: Slowly add benzyl bromide (1.0 eq) to the reaction mixture at room temperature. An exotherm may be observed.

-

Reaction: Heat the mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts.

-

Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution (2x), followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator to yield the crude product.

-

Purification: The crude N-benzyl-2-methoxy-N-methylethanamine can be purified by column chromatography on silica gel if necessary.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling to ensure laboratory safety.

Hazard Identification

-

Flammability: Highly flammable liquid and vapor (GHS Category 2).[2][3] Keep away from heat, sparks, open flames, and hot surfaces.

-

Corrosivity: Causes severe skin burns and eye damage (GHS Category 1).[2]

-

Toxicity: Harmful if swallowed and may cause respiratory irritation.[1][3] May cause an allergic skin reaction.[3]

Recommended Handling and PPE

-

Ventilation: Handle only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[1][2]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor. Use non-sparking tools and take precautionary measures against static discharge.[2]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][5] It is recommended to store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[1][5] Store locked up.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let the product enter drains.[2]

Conclusion

This compound is a foundational reagent in organic synthesis with significant applications in the development of pharmaceuticals and other complex chemicals. Its unique combination of an amine and an ether functional group provides a versatile platform for molecular construction. A thorough understanding of its properties, synthetic routes, and stringent safety protocols is essential for its effective and safe utilization in a research and development setting.

References

-

Angene Chemical. (2024). Safety Data Sheet: this compound. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 300977, (2-Methoxyethyl)(methyl)amine. Retrieved from [Link]

-

ChemBK. (2024). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 568338, 2-Methoxy-N-(2-methoxyethyl)-N-methylethanamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). N-(2-Methoxyethyl)methylamine: Properties, Applications, and Synthesis of a Key Chemical Intermediate. [Link]

-

Reactory. (2022). This compound | C4H11NO. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. angenechemical.com [angenechemical.com]

- 3. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C4H11NO | Reactory [reactory.app]

- 5. 38256-93-8|this compound|BLD Pharm [bldpharm.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound | 38256-93-8 | Benchchem [benchchem.com]

- 8. 2-(2-methoxyphenoxy)-N-methylethanamine | 72955-82-9 | Benchchem [benchchem.com]

A Technical Guide to 2-Methoxy-N-methylethanamine: Synthesis, Properties, and Applications in Drug Discovery

Abstract

2-Methoxy-N-methylethanamine, a secondary amine featuring both ether and amine functional groups, represents a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural characteristics allow for its incorporation into a diverse range of complex molecular architectures, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, detailed and field-proven synthetic methodologies, and its strategic application as a key structural motif in pharmacologically active molecules. Emphasis is placed on the causality behind experimental choices and the validation of protocols, providing researchers and drug development professionals with a comprehensive resource for utilizing this compound in their work.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Analysis

The unequivocally correct IUPAC name for the compound is This compound .[1] Its structure consists of an ethylamine backbone with a methoxy group at the 2-position and a methyl group on the nitrogen atom, classifying it as a secondary amine and an ether. This bifunctional nature is the cornerstone of its synthetic utility.

-

CAS Number : 38256-93-8[1]

-

Molecular Formula : C₄H₁₁NO[1]

-

SMILES : CNCCOC[1]

-

InChI Key : KOHBEDRJXKOYHL-UHFFFAOYSA-N[1]

Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Weight | 89.14 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 96 °C | |

| Density | 0.83 g/mL | |

| Solubility | Soluble in water and common organic solvents | [2] |

| Flash Point | 1 °C |

Synthesis and Manufacturing

The synthesis of this compound can be approached via several reliable routes. The choice of method often depends on the scale of the synthesis, the availability of starting materials, and the desired purity. Two of the most robust and commonly employed strategies are detailed below: Nucleophilic Substitution and Reductive Amination.

Synthesis Workflow Overview

The general workflow for the synthesis and purification of this compound is depicted below. This process ensures the generation of a high-purity final product suitable for sensitive downstream applications.

Caption: General workflow for synthesis and purification.

Protocol 1: Nucleophilic Substitution (Alkylation of Methylamine)

This method relies on the Sₙ2 reaction between a suitable 2-methoxyethyl halide (e.g., 1-bromo-2-methoxyethane) and methylamine. The primary challenge in this approach is controlling the degree of alkylation, as the secondary amine product can react further to form a tertiary amine and even a quaternary ammonium salt.

Expertise & Causality: Using a significant excess of methylamine is the critical experimental choice to favor the formation of the desired secondary amine. Le Châtelier's principle dictates that a high concentration of one reactant (methylamine) will drive the reaction towards the initial product and statistically reduce the chances of the product (this compound) encountering another molecule of the alkylating agent.

Step-by-Step Methodology:

-

Setup: In a pressure-resistant flask equipped with a magnetic stirrer and cooled in an ice-salt bath (-10 °C), add a solution of methylamine (e.g., 40% in water or 2.0 M in THF, 5-10 molar equivalents).

-

Addition: Slowly add 1-bromo-2-methoxyethane (1.0 molar equivalent) dropwise to the stirred methylamine solution, ensuring the internal temperature does not exceed 0 °C.

-

Reaction: After the addition is complete, seal the vessel and allow the reaction to warm to room temperature. Stir vigorously for 24-48 hours. The progress can be monitored by GC-MS.

-

Work-up: Cool the reaction mixture and carefully add a strong base (e.g., 30% NaOH solution) to deprotonate any ammonium salts and liberate the free amine.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) (3x volumes).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation, collecting the fraction at approximately 96 °C.

Protocol 2: Reductive Amination

Reductive amination is often a more controlled method for producing secondary amines. It involves the reaction of methoxyacetaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the final amine product.

Trustworthiness & Self-Validation: The key to this protocol's reliability is the choice of a selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough to not reduce the starting aldehyde but are highly effective at reducing the protonated imine intermediate.[3] This selectivity ensures a clean reaction with minimal side products, validating the integrity of the process.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask containing a solution of methylamine (as hydrochloride salt, 1.2 equivalents) in methanol, add methoxyacetaldehyde (1.0 equivalent).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

-

Reduction: Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Work-up: Quench the reaction by slowly adding dilute HCl to destroy excess hydride. Then, make the solution strongly basic (pH > 12) with concentrated NaOH.

-

Extraction & Purification: Extract the product with an organic solvent, dry the organic layer, and purify by fractional distillation as described in Protocol 1.

Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive structural confirmation.

-

Expected Chemical Shifts (CDCl₃): δ ~3.49 (t, 2H, -O-CH₂-), δ ~3.36 (s, 3H, -O-CH₃), δ ~2.74 (t, 2H, -N-CH₂-), δ ~2.44 (s, 3H, -N-CH₃). A broad singlet corresponding to the N-H proton may also be observed.[4]

-

-

Infrared (IR) Spectroscopy: IR spectroscopy will confirm the presence of key functional groups.

-

Expected Absorptions: N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretch (alkane, ~2850-2960 cm⁻¹), and a strong C-O stretch (ether, ~1100 cm⁻¹).

-

Applications in Research and Drug Development

While not widely cited as a direct precursor in blockbuster drugs, this compound is a crucial structural motif and building block. Its value lies in its ability to introduce a flexible, hydrophilic, and hydrogen-bond-accepting/donating moiety into a larger molecule, which can significantly influence pharmacokinetic properties like solubility and cell permeability.

Role as a Pharmacologically Relevant Scaffold

The true power of this compound is realized when it is viewed as a scaffold. A closely related structure, 2-(2-methoxyphenoxy)ethanamine, is a key intermediate in the synthesis of Carvedilol , a third-generation non-selective beta-blocker used to treat heart failure and high blood pressure.[5][6] This provides an authoritative and field-proven context for the utility of the methoxy-ethylamine framework.

By analogy, this compound can be used to synthesize novel analogues of Carvedilol or other beta-blockers, where the N-methyl group can fine-tune basicity, lipophilicity, and receptor binding interactions.

Case Study: Beta-Adrenergic Receptor Modulation

Beta-blockers like Carvedilol exert their therapeutic effects by antagonizing beta-adrenergic receptors (β-ARs), which are G-protein coupled receptors (GPCRs).[7] Understanding this pathway is crucial for any researcher designing molecules based on the this compound scaffold for cardiovascular applications.

Mechanism of Action:

-

Stimulation: Under normal physiological stress, catecholamines (epinephrine and norepinephrine) bind to β₁-receptors in the heart.[8][9]

-

G-Protein Activation: This binding activates a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase.[10][11]

-

cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP), a secondary messenger.[9][11]

-

PKA Activation: Increased cAMP levels activate Protein Kinase A (PKA).[9][11]

-

Phosphorylation & Effect: PKA phosphorylates several downstream targets, including L-type calcium channels, leading to increased intracellular calcium, which results in increased heart rate (chronotropy) and contractility (inotropy).[7][9]

-

Antagonism (Blockade): Beta-blockers competitively inhibit the binding of catecholamines to the β₁-receptor, thus blocking this entire cascade.[7][12] This action reduces heart rate, blood pressure, and myocardial oxygen demand, which is beneficial in conditions like angina and heart failure.[8]

The following diagram illustrates the canonical β₁-adrenergic signaling pathway and the point of intervention for beta-blockers.

Caption: The β₁-Adrenergic Signaling Pathway and Beta-Blocker Action.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate precautions in a laboratory setting. It is classified as a highly flammable liquid and causes severe skin burns and eye damage.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquid | 🔥 | Danger | H225: Highly flammable liquid and vapor |

| Skin Corrosion | corrosive | Danger | H314: Causes severe skin burns and eye damage |

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical safety goggles with a face shield.

-

Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. Use only non-sparking tools.

-

First Aid: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. For eye contact, rinse cautiously with water for several minutes. In all cases of exposure, seek immediate medical attention.

Storage: Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly closed and store under an inert atmosphere. Recommended storage temperature is 2-8 °C.

Conclusion

This compound is a synthetically accessible and highly versatile building block. While its direct application in marketed pharmaceuticals is not prominently documented, its structural relevance, demonstrated by its close relation to intermediates of major drugs like Carvedilol, is undeniable. The robust synthetic protocols and the clear understanding of its potential role in modulating biological pathways, such as the beta-adrenergic system, make it a compound of significant interest for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling is paramount to unlocking its full potential in the discovery of next-generation therapeutics.

References

-

Lymperopoulos, A., Rengo, G., & Koch, W. J. (2013). Beta-blockers: Historical Perspective and Mechanisms of Action. Revista Española de Cardiología (English Edition), 66(10), 847-852. Available at: [Link]

-

O'Gara, P. T. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers). CV Pharmacology. Available at: [Link]

-

Farzam, K., & Jan, A. (2023). Beta Blockers. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206. Available at: [Link]

-

Wikipedia contributors. (2024). Beta blocker. Wikipedia. Available at: [Link]

-

Study.com. (n.d.). Beta Blockers | Mechanism & Uses. Available at: [Link]

-

QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. GeneGlobe. Available at: [Link]

-

Padro, C. J., & Sanders, V. M. (2014). Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells. Journal of Immunology, 192(5), 2033-2039. Available at: [Link]

-

Wall, S. M. (2023). Beta 1 Receptors. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Kumar, B. A., et al. (2017). Facile Synthesis of Carvedilol from Corresponding N-Sulfonamide. Journal of Chemical and Pharmaceutical Research, 9(11), 27-30. Available at: [Link]

-

Kumar, B. A., et al. (2012). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 4(2), 604-610. Available at: [Link]

-

Borhade, A. S., et al. (2017). Synthesis of carvedilol via 1-(9H-carbazol-4-yloxy)-3-(N-(2-(2-methoxy phenoxy)ethyl)-N-(4-methoxybenzyl) amino) propan-2-ol. Organic Chemistry: An Indian Journal, 13(4). Available at: [Link]

-

Aschwanden, M. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

-

PubChem. (n.d.). (2-Methoxyethyl)(methyl)amine. National Center for Biotechnology Information. Available at: [Link]

-

ChemBK. (n.d.). This compound. Available at: [Link]

Sources

- 1. (2-Methoxyethyl)(methyl)amine | C4H11NO | CID 300977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2-METHOXYETHYLAMINE(109-85-3) 1H NMR spectrum [chemicalbook.com]

- 4. N-(2-METHOXYETHYL)METHYLAMINE(38256-93-8) 1H NMR [m.chemicalbook.com]

- 5. jocpr.com [jocpr.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]

- 8. Beta Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta blocker - Wikipedia [en.wikipedia.org]

Spectroscopic Data of 2-Methoxy-N-methylethanamine: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-Methoxy-N-methylethanamine (CAS No. 38256-93-8), a key chemical intermediate in various synthetic processes. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction: The Molecular Blueprint of this compound

This compound, with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol , is a bifunctional molecule containing both an ether and a secondary amine group.[1] The accurate interpretation of its spectroscopic data is paramount for confirming its structure, assessing its purity, and understanding its reactivity in chemical transformations. This guide delves into the causality behind experimental choices and provides a self-validating system for the protocols described, ensuring scientific integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent like chloroform (CDCl₃), reveals five distinct proton environments.

Table 1: ¹H NMR Spectral Data of this compound [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.49 | t | 2H | -O-CH₂- |

| 3.36 | s | 3H | -O-CH₃ |

| 2.74 | t | 2H | -N-CH₂- |

| 2.44 | s | 3H | -N-CH₃ |

| 2.22 | br s | 1H | -NH- |

-

Interpretation and Rationale: The assignments are based on the chemical shifts, multiplicities, and integration values. The methylene protons adjacent to the oxygen atom (-O-CH₂-) are the most deshielded, appearing as a triplet at 3.49 ppm due to coupling with the neighboring methylene group. The methoxy protons (-O-CH₃) appear as a sharp singlet at 3.36 ppm. The methylene protons adjacent to the nitrogen atom (-N-CH₂-) are also observed as a triplet at 2.74 ppm. The N-methyl protons (-N-CH₃) give a singlet at 2.44 ppm. The broad singlet at 2.22 ppm is characteristic of the amine proton (-NH-), with its broadness attributed to quadrupole broadening and potential chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~72 | -O-CH₂- |

| ~59 | -O-CH₃ |

| ~50 | -N-CH₂- |

| ~36 | -N-CH₃ |

-

Expert Insight: The carbon attached to the oxygen in the ethoxy group (-O-CH₂-) is expected to be the most downfield signal. The methoxy carbon (-O-CH₃) will also be in a similar region. The carbon adjacent to the nitrogen (-N-CH₂-) and the N-methyl carbon (-N-CH₃) will appear more upfield. The precise chemical shifts can be confirmed by acquiring a ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition:

-

Number of scans: 1024 or more

-

Relaxation delay: 2-5 seconds

-

Pulse program: Proton-decoupled

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Weak-Medium, Broad | N-H Stretch (Secondary Amine) |

| 2980-2800 | Strong | C-H Stretch (Aliphatic) |

| ~1460 | Medium | C-H Bend (CH₂ and CH₃) |

| ~1120 | Strong | C-O-C Stretch (Ether) |

| ~1100-1000 | Medium | C-N Stretch (Aliphatic Amine) |

-

Authoritative Grounding: The presence of a secondary amine is indicated by the N-H stretching vibration, which for aliphatic secondary amines typically appears as a single, weak to medium intensity band in the 3350-3310 cm⁻¹ region.[3] The strong C-H stretching bands are characteristic of the methyl and methylene groups. A prominent feature in the spectrum is the strong C-O-C stretching vibration of the ether linkage, expected around 1120 cm⁻¹. The C-N stretching of the aliphatic amine will also be present in the fingerprint region.

Experimental Protocol for FT-IR Spectroscopy

The FT-IR spectrum of liquid this compound can be obtained using the neat liquid technique:

-

Sample Preparation: A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

Scan range: 4000-400 cm⁻¹

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

A background spectrum of the clean KBr/NaCl plates is recorded first and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Electron Ionization Mass Spectrum (EI-MS)

The EI-MS of this compound shows a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for this compound [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 89 | 7.5 | [C₄H₁₁NO]⁺ (Molecular Ion) |

| 58 | 3.5 | [CH₃NHCH₂CH₂]⁺ |

| 45 | 6.3 | [CH₂OCH₃]⁺ |

| 44 | 100 | [CH₂=NHCH₃]⁺ |

-

Trustworthiness through Fragmentation Analysis: The molecular ion peak at m/z 89 confirms the molecular weight of the compound. The fragmentation pattern is consistent with the structure of this compound. The base peak at m/z 44 is likely due to alpha-cleavage, a common fragmentation pathway for amines, resulting in the stable N-methylenemethanaminium ion. Another significant fragmentation is the cleavage of the C-C bond adjacent to the ether oxygen, leading to the fragment at m/z 45.

Experimental Protocol for Mass Spectrometry

A typical protocol for acquiring an EI-mass spectrum is as follows:

-

Sample Introduction: The sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Detector: An electron multiplier.

-

Data System: A computer system to record and process the data.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation and characterization of this compound. The data presented in this guide, along with the detailed experimental protocols and interpretations, offer a robust framework for scientists and researchers working with this compound. The consistency across these different analytical techniques provides a high degree of confidence in the assigned structure.

References

-

PubChem. (2-Methoxyethyl)(methyl)amine. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

NIST Chemistry WebBook. [Link]

-

Spectral Database for Organic Compounds (SDBS). [Link]

-

ChemBK. This compound. [Link]

Sources

2-Methoxy-N-methylethanamine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-Methoxy-N-methylethanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 38256-93-8), a key chemical intermediate in the pharmaceutical and organic synthesis sectors.[1] We delve into the physicochemical properties that govern its solubility, grounded in the foundational principle of "like dissolves like." While specific quantitative solubility data is not extensively published, this paper synthesizes available qualitative information and theoretical principles to create a predictive solubility profile across a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of solubility using the shake-flask method, ensuring researchers can generate precise and reliable data for their specific applications. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in various solvent systems for reaction optimization, formulation development, and process design.

Core Concepts: Understanding this compound

Compound Overview and Physicochemical Properties

This compound is a bifunctional organic compound featuring both a secondary amine and an ether linkage.[1] This unique structure makes it a versatile building block in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs).[1] Its utility in drug discovery and organic synthesis necessitates a thorough understanding of its physical and chemical properties, which are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38256-93-8 | [2][3][4] |

| Molecular Formula | C₄H₁₁NO | [2][3][4] |

| Molecular Weight | 89.14 g/mol | [2][3][4] |

| Boiling Point | 96 °C | [3] |

| Density | 0.83 g/mL | [3] |

| XLogP3-AA | -0.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

The low XLogP3-AA value of -0.4 indicates a high degree of hydrophilicity, predicting good solubility in polar solvents.[4] The presence of one hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms) allows for significant interaction with protic and polar solvents.[4]

The Central Role of Solubility in Synthesis and Development

In drug development, aqueous solubility is a critical parameter that influences a drug's bioavailability.[5] However, solubility in organic solvents is equally important during the synthesis and formulation stages. The choice of solvent can dictate reaction rates, yield, and purity by ensuring that reactants remain in the same phase. For formulation professionals, understanding a compound's solubility profile is essential for developing stable and effective delivery systems.

Theoretical Framework for Predicting Solubility

The solubility of a compound is governed by the intermolecular forces between the solute (this compound) and the solvent. The fundamental principle of "like dissolves like" provides a robust framework for predicting solubility.[6] This means that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.

The molecular structure of this compound, with its polar N-H and C-O bonds, makes it a polar molecule. Therefore, it is expected to be highly soluble in polar solvents and less soluble in nonpolar solvents.

Caption: The "Like Dissolves Like" principle applied to this compound.

Solubility Profile of this compound

While comprehensive quantitative data is limited in public literature, a qualitative and predictive solubility profile can be constructed based on the compound's physicochemical properties and general chemical principles. The compound is generally described as being soluble in water and common organic solvents.[3]

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Miscible | Strong hydrogen bonding interactions are possible between the solvent's hydroxyl group and the solute's amine and ether functionalities. |

| Polar Protic | Water | Soluble/Miscible | The compound's ability to form hydrogen bonds and its overall polarity favor high solubility in water.[3] |

| Polar Aprotic | DMSO, Acetonitrile | Soluble | Strong dipole-dipole interactions between the solvent and the polar solute lead to good solvation. |

| Intermediate Polarity | Dichloromethane (DCM) | Soluble | DCM is a versatile solvent capable of dissolving moderately polar compounds. |

| Intermediate Polarity | Diethyl Ether, THF | Soluble | The ether linkage in these solvents has a similar polarity to the ether in the solute, promoting solubility. |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The significant difference in polarity results in weak solute-solvent interactions compared to the strong solute-solute interactions. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is essential. The "shake-flask" method is a widely accepted and robust technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[5][6]

Causality-Driven Protocol: The Shake-Flask Method

This protocol is designed to be a self-validating system. The rationale behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Temperature-controlled centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, chemically inert, e.g., PTFE)

-

Autosampler vials for analysis

-

Analytical instrument (e.g., HPLC-UV, GC-FID)

Step-by-Step Methodology:

-

Preparation of Solvent System: Prepare a sufficient volume of the chosen organic solvent. Ensure the solvent is degassed if required for the analytical method to prevent bubble formation during analysis.

-

Causality: Using high-purity, analytical grade solvent is critical to avoid impurities that could alter the solvation properties of the medium.

-

-

Addition of Excess Solute: Add a pre-weighed amount of the solvent (e.g., 2 mL) to several glass vials. To each vial, add an excess amount of this compound. The key is to add enough solute so that a visible amount of undissolved liquid remains after equilibrium is reached.

-

Causality: The presence of an excess, undissolved phase is the definitive indicator that the solution is saturated, which is the fundamental requirement for measuring thermodynamic solubility.

-

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours.

-

Causality: Continuous agitation ensures intimate contact between the solute and solvent, facilitating the dissolution process. A long equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.

-

-

Phase Separation: After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature to allow the undissolved solute to settle. For robust separation, centrifuge the vials at the controlled temperature for 15-20 minutes.

-

Causality: This step is crucial to cleanly separate the saturated supernatant from the excess undissolved solute. Performing this at a constant temperature prevents any temperature-induced changes in solubility.

-

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a chemically inert syringe filter into a pre-weighed volumetric flask. Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Causality: Filtration removes any microscopic undissolved particles, preventing artificially high solubility measurements. A precise dilution is necessary for accurate quantification by the analytical instrument.

-

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC or GC). Prepare a multi-point calibration curve using standard solutions of this compound of known concentrations.

-

Causality: A validated, linear calibration curve is the cornerstone of accurate quantification, ensuring a direct and reliable correlation between the instrument's response and the solute's concentration.

-

-

Data Analysis and Validation: Calculate the concentration of the saturated solution, accounting for the dilution factor. The final solubility is reported in units such as mg/mL or mol/L.

-

Trustworthiness: To validate the protocol, it is best practice to measure solubility at multiple time points (e.g., 24h, 48h, and 72h). If the calculated solubility values are consistent across these time points, it provides strong evidence that true equilibrium was achieved.

-

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Caption: A generalized workflow for determining equilibrium solubility via the shake-flask method.

Safety, Handling, and Formulation Implications

This compound is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2] Therefore, all handling must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat, must be worn.[2]

From a formulation perspective, its high solubility in polar aprotic solvents like DMSO is advantageous for preparing high-concentration stock solutions for screening assays. Its miscibility with alcohols is beneficial for reactions where these solvents are used as the medium. Conversely, its poor predicted solubility in nonpolar solvents like hexane makes them suitable choices for use as anti-solvents in precipitation or crystallization processes designed to purify the compound.

Conclusion

This compound is a polar molecule with significant solubility in a wide array of polar protic and aprotic organic solvents, a characteristic driven by its secondary amine and ether functional groups. This guide provides a robust theoretical and practical framework for understanding and quantifying its solubility. By leveraging the predictive principles based on molecular structure and employing the detailed shake-flask protocol, researchers and drug development professionals can effectively manage this crucial chemical intermediate in their synthetic and formulation workflows, ensuring process efficiency and reliability.

References

-

Angene Chemical. (2025). Safety Data Sheet: this compound. Retrieved from [Link]

-